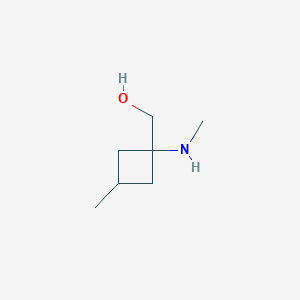
(3-Methyl-1-(methylamino)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-(methylamino)cyclobutyl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a cyclobutyl ring substituted with a methylamino group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(methylamino)cyclobutyl)methanol typically involves the reaction of cyclobutanone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product .
Industrial Production Methods
The production process involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(methylamino)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
(3-Methyl-1-(methylamino)cyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-1-(methylamino)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-[(Methylamino)methyl]cyclobutyl)methanol: A closely related compound with similar structural features.
(1-Propylcyclobutyl)methanol: Another cyclobutyl derivative with different substituents.
(1-Methyl-1H-imidazol-2-yl)(phenyl)methanol: A compound with a different ring structure but similar functional groups.
Uniqueness
(3-Methyl-1-(methylamino)cyclobutyl)methanol is unique due to its specific combination of a cyclobutyl ring, a methylamino group, and a hydroxymethyl group.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[3-methyl-1-(methylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(4-6,5-9)8-2/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
YXCCQKXHGIFNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


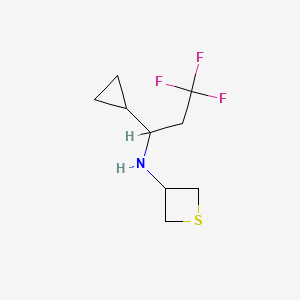
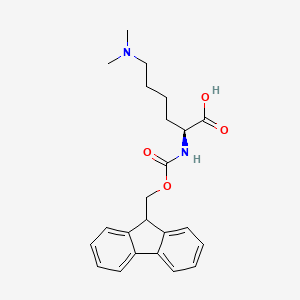
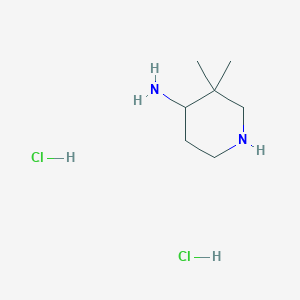
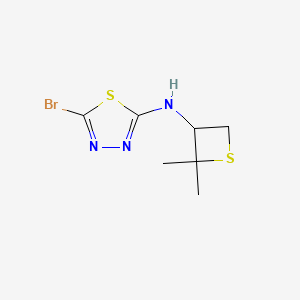
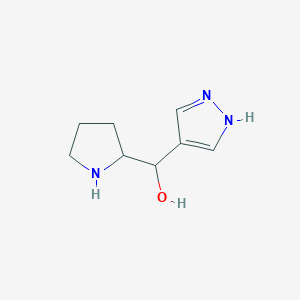
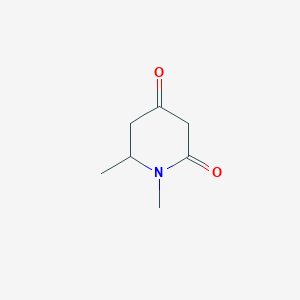
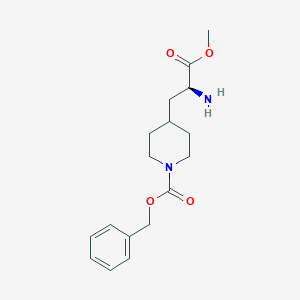
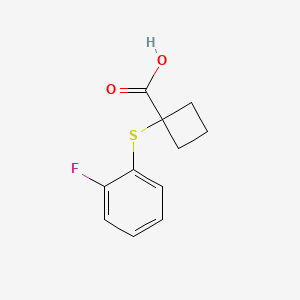

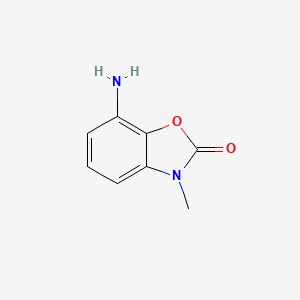
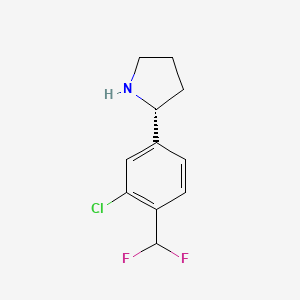

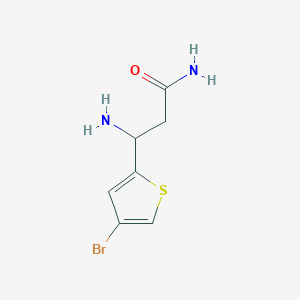
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
